2,2-Difluoro-2-(5-fluoro-2-methylphenyl)acetic acid
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Overview
Description
2,2-Difluoro-2-(5-fluoro-2-methylphenyl)acetic acid is an organic compound characterized by the presence of multiple fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 5-fluoro-2-methylbenzyl chloride with difluoromethyl lithium, followed by oxidation to yield the desired product .
Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-2-(5-fluoro-2-methylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2,2-Difluoro-2-(5-fluoro-2-methylphenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(5-fluoro-2-methylphenyl)acetic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with enzymes and other proteins. This can lead to inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
- 2,2-Difluoro-2-(fluorosulfonyl)acetic acid
- Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate
- 2,2-Difluoro-2-(trifluoromethoxy)acetic acid
Comparison: 2,2-Difluoro-2-(5-fluoro-2-methylphenyl)acetic acid is unique due to the presence of both difluoro and fluoro-methylphenyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds .
Properties
IUPAC Name |
2,2-difluoro-2-(5-fluoro-2-methylphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-5-2-3-6(10)4-7(5)9(11,12)8(13)14/h2-4H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOZMLBGGPNICM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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